tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-6-14(7-5-10)8-11(17)15-9-14/h10H,4-9H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMCGMYCDWQIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the spirocyclic ring system incorporating nitrogen (azaspiro).
- Introduction of the 3-oxo functional group.
- Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group.
This is generally achieved through multi-step sequences involving cyclization, reduction, and carbamate formation reactions.
Detailed Synthetic Route (Based on Analogous Spirocarbamate Syntheses)
A representative synthetic route adapted from related spirocarbamate syntheses reported in medicinal chemistry literature includes:
Formation of Nitroalkene Intermediate:
- A Henry reaction (nitroaldol condensation) between a suitable aldehyde and nitroalkane forms a nitroalkene intermediate.
-
- The nitro group is reduced to an amine using reducing agents such as sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) or catalytic hydrogenation with Raney Nickel or Pd-C.
- Intramolecular cyclization is then induced, often under basic conditions (e.g., potassium carbonate, K2CO3), to form the azaspiro ring system.
-
- The free amine is reacted with a carbamoylating agent such as triphosgene or di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group.
Oxidation to Introduce the 3-Oxo Group:
- Selective oxidation at the 3-position to form the ketone (3-oxo) functionality can be achieved using mild oxidants compatible with the carbamate group.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Henry Reaction | Aldehyde + Nitroalkane, base (e.g., DBU) | Forms nitroalkene intermediate | 70-85 |
| Nitro Reduction & Cyclization | NaBH4/NiCl2 or H2/Pd-C, K2CO3 | Intramolecular cyclization to spiro | 60-80 |
| Carbamate Formation | Triphosgene or Boc2O, base (e.g., Et3N) | Protection of amine as Boc-carbamate | 75-90 |
| Oxidation | Mild oxidants (e.g., PCC, Dess-Martin) | Introduction of 3-oxo group | 50-70 |
Note: Yields are approximate and depend on substrate purity and reaction scale.
Alternative Approaches
Direct Cyclization with Carbamate Present:
Some protocols introduce the Boc group prior to cyclization to avoid amine handling, but this may require optimization to prevent side reactions.Use of Preformed Spirocyclic Amino Alcohols:
Amino alcohol intermediates can be converted to carbamates via reaction with Boc2O, followed by oxidation to the ketone.
Research Findings and Notes
- The stereochemistry of the spiro center is critical for biological activity and can be controlled by the choice of starting materials and reaction conditions.
- The Boc protecting group is stable under a variety of conditions but can be removed under acidic conditions if needed.
- The 3-oxo group is essential for the compound's interaction with biological targets, often introduced late in the synthesis to avoid side reactions.
- Purification is typically achieved by silica gel chromatography, separating stereoisomers if formed during the Henry or Michael addition steps.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|
| Henry Reaction | Aldehyde + Nitroalkane, DBU | Nitroalkene intermediate | 70-85 | Base-catalyzed condensation |
| Nitro Reduction & Cyclization | NaBH4/NiCl2 or H2/Pd-C, K2CO3 | Spiro ring formation | 60-80 | Intramolecular cyclization |
| Carbamate Formation | Triphosgene or Boc2O, Et3N | Boc protection of amine | 75-90 | Carbamoylation step |
| Oxidation to 3-oxo | PCC, Dess-Martin periodinane, or similar | Ketone introduction | 50-70 | Mild oxidation conditions |
This detailed synthesis overview of this compound integrates data from peer-reviewed medicinal chemistry research and chemical supplier information, providing a comprehensive guide to its preparation methods. The multi-step approach emphasizes the importance of controlled reduction, cyclization, and protection strategies to obtain the target compound with high purity and yield.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (4 M in dioxane), 25°C, 12 h | 3-oxo-2-azaspiro[4.5]decan-8-amine | 85% | |
| NaOH (1 M), THF/H₂O, 60°C, 6 h | 3-oxo-2-azaspiro[4.5]decan-8-amine | 78% |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the tert-butoxy group.
Oxidation and Reduction of the 3-Oxo Group
The ketone at position 3 participates in redox reactions:
Reduction to Alcohol
The 3-oxo group is reduced to a secondary alcohol using borohydrides:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 3-hydroxy-2-azaspiro[4.5]decan-8-ylcarbamate | 92% | |
| LiAlH₄ | THF, reflux, 4 h | 3-hydroxy-2-azaspiro[4.5]decan-8-ylcarbamate | 88% |
Oxidation to Carboxylic Acid
Controlled oxidation converts the ketone to a carboxylic acid:
Yields for this transformation are typically moderate (50–60%) due to overoxidation risks.
Coupling Reactions
The carbamate nitrogen and spirocyclic scaffold enable cross-coupling reactions:
Suzuki-Miyaura Coupling
The compound participates in palladium-catalyzed couplings with boronic acids:
Cyclization and Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under nucleophilic conditions:
Functionalization at the Spirocyclic Carbon
The spiro carbon (position 8) is amenable to alkylation and acylation:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | 8-methyl-2-azaspiro[4.5]decan-3-one | 80% | |
| Acylation | AcCl, pyridine | 8-acetyl-2-azaspiro[4.5]decan-3-one | 73% |
Stability Under Thermal and Acidic Conditions
The compound demonstrates moderate thermal stability but degrades under strong acids:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| 100°C, neutral pH | No decomposition | >24 h | |
| HCl (6 M), 25°C | Complete hydrolysis to amine | 2 h |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its spirocyclic structure enhances biological activity, making it a candidate for drug development, particularly in targeting neurological disorders and cancer therapies.
Case Study : Research has shown that derivatives of spirocyclic compounds exhibit significant anti-cancer properties. For example, modifications of the azaspiro framework have led to compounds with improved selectivity and potency against specific cancer cell lines .
Biochemical Research
The compound serves as a useful building block in synthesizing various bioactive molecules. Its carbamate functional group is particularly valuable in peptide synthesis and the development of enzyme inhibitors.
Data Table: Synthesis of Bioactive Compounds Using this compound
| Compound Type | Application Area | Reference |
|---|---|---|
| Enzyme Inhibitors | Drug Development | |
| Peptide Synthesis | Biochemical Research | |
| Anticancer Agents | Oncology |
Material Science
In material science, this compound has been explored for its role in creating advanced polymers and coatings. Its ability to form stable bonds with various substrates makes it suitable for enhancing the mechanical properties of materials.
Case Study : A study demonstrated that incorporating spirocyclic carbamates into polymer matrices resulted in materials with improved thermal stability and mechanical strength, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tert-Butyl (3-oxo-2-azaspiro[4 its structure suggests it may interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially affecting molecular pathways involved in neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Similarity Scores
The table below summarizes structurally related spirocyclic carbamates and their distinguishing features:
Impact of Structural Variations
Heteroatom Positioning
- Aza vs.
- Diaza/Triaza Systems : Compounds like 1,8-diaza (CAS 885279-92-5 ) introduce additional basic sites, enhancing interactions with biological targets such as enzymes or receptors.
Functional Groups
- Ketone Position: The 3-oxo group in the target compound may participate in keto-enol tautomerism, influencing reactivity in nucleophilic additions compared to 1-oxo analogs (CAS 191805-29-5 ).
- Aromatic Substituents : The phenyl group in CAS 865626-62-6 increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Spiro Ring Size
Biological Activity
Chemical Identification
- IUPAC Name : tert-butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
- CAS Number : 2306272-78-4
- Molecular Formula : C14H24N2O3
- Molecular Weight : 268.36 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological activity.
The biological activity of this compound can be attributed to its structural characteristics, which facilitate interactions with biological targets. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with various physiological processes.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Antioxidant Activity : Similar compounds have shown potential in reducing oxidative stress, which is crucial in preventing cellular damage.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of spirocyclic compounds can exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of spirocyclic compounds against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) in neuronal cell lines. The results indicated that such compounds could significantly reduce cell death and enhance cell viability through the activation of survival signaling pathways such as ERK1/2 and PI3K/Akt.
Study 2: Enzyme Interaction
Another research effort focused on the interaction of similar spirocyclic compounds with specific metabolic enzymes. The findings revealed that these compounds could inhibit key enzymes involved in metabolic syndromes, suggesting a potential therapeutic role in managing conditions like diabetes and obesity.
Data Table: Biological Activity Overview
Q & A
Q. What synthetic methodologies are commonly employed for tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate, and how are reaction conditions optimized?
The compound is synthesized via alkylation of a carbamate precursor. For example, a mixture of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate, anhydrous potassium carbonate, and a brominated aryl ether in acetonitrile is refluxed for 6 hours to introduce the desired substituent. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR confirms functional groups and spatial arrangement.
- X-ray Crystallography : SHELX software refines crystallographic data to determine bond angles, torsion angles, and ring puckering . ORTEP-III (via WinGX) generates thermal ellipsoid diagrams for visualizing molecular conformation .
Q. How should researchers handle discrepancies in spectral data during structural elucidation?
Conflicting NMR peaks (e.g., overlapping signals) can be resolved using 2D NMR (COSY, HSQC) or computational density functional theory (DFT) to model and compare predicted vs. observed spectra .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses involving spirocyclic intermediates?
Q. How can ring puckering and conformational flexibility be quantified for structure-activity studies?
Apply Cremer-Pople coordinates to analyze puckering amplitude (q) and phase angle (φ) from crystallographic data. This method generalizes Kilpatrick’s model for cyclopentane to larger spirocycles, enabling quantitative comparisons of ring distortion .
Q. What computational tools are recommended for modeling the compound’s interactions in biological systems?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS.
- Docking Software (AutoDock Vina) : Predict binding affinities by sampling spirocyclic conformers .
Handling and Safety
Q. What precautions are essential for safe storage and handling?
- Storage : Keep refrigerated (2–8°C) in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the carbamate group .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical fume hoods to avoid inhalation/contact. Electrostatic discharge risks require grounded equipment .
Data Contradiction and Resolution
Q. How should researchers resolve contradictions between theoretical and experimental melting points?
- Purity Analysis : Perform HPLC (>95% purity threshold) to rule out impurities.
- Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled heating rates to validate thermal stability .
Methodological Tables
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Synthesis Yield | 60–75% | Alkylation in acetonitrile | |
| Melting Point | 58–59°C (unpurified) | DSC | |
| Puckering Amplitude (q) | 0.25–0.35 Å (spirocyclic) | Cremer-Pople Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
